N-(1-((Isopropylideneamino)oxy)-2,2,2-trichloroethyl)benzenesulfonamide

Description

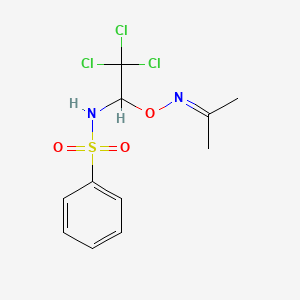

N-(1-((Isopropylideneamino)oxy)-2,2,2-trichloroethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 2,2,2-trichloroethyl group linked via an oxy-imine moiety to an isopropylideneamino group. Its molecular formula is C₁₁H₁₃Cl₃N₂O₃S, with a molecular weight of 359.42 g/mol. The compound’s structure combines electron-withdrawing trichloroethyl and sulfonamide groups with a sterically bulky isopropylideneamino-oxy chain, which may influence its physicochemical properties and biological interactions.

Properties

CAS No. |

85095-85-8 |

|---|---|

Molecular Formula |

C11H13Cl3N2O3S |

Molecular Weight |

359.7 g/mol |

IUPAC Name |

N-[2,2,2-trichloro-1-(propan-2-ylideneamino)oxyethyl]benzenesulfonamide |

InChI |

InChI=1S/C11H13Cl3N2O3S/c1-8(2)15-19-10(11(12,13)14)16-20(17,18)9-6-4-3-5-7-9/h3-7,10,16H,1-2H3 |

InChI Key |

UMGMXICUAIEOBS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NOC(C(Cl)(Cl)Cl)NS(=O)(=O)C1=CC=CC=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((Isopropylideneamino)oxy)-2,2,2-trichloroethyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with an appropriate amine to form the sulfonamide. The isopropylideneaminooxy group can be introduced through a subsequent reaction with an isopropylideneamine derivative. The trichloroethyl group is often added via a nucleophilic substitution reaction involving trichloroethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and other advanced industrial techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-((Isopropylideneamino)oxy)-2,2,2-trichloroethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: Nucleophilic substitution reactions can replace the trichloroethyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzenesulfonamides.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to N-(1-((Isopropylideneamino)oxy)-2,2,2-trichloroethyl)benzenesulfonamide exhibit significant antimicrobial activity. Studies have shown that sulfonamide derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves the inhibition of folic acid synthesis in bacteria, which is crucial for their growth and replication.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Sulfonamide derivatives have been synthesized and tested for their ability to inhibit tumor cell proliferation in vitro and in vivo. For instance, some studies have demonstrated that these compounds can induce apoptosis in cancer cells by disrupting cellular pathways involved in survival and proliferation .

Enzyme Inhibition

This compound may act as an inhibitor for various enzymes linked to disease processes. Research has focused on its potential to inhibit enzymes such as carbonic anhydrase and certain proteases, which play roles in cancer progression and metastasis .

Antimicrobial Evaluation

In a study published in Pharmaceutical Biology, a series of sulfonamide derivatives were synthesized and evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting that modifications to the sulfonamide structure can enhance efficacy .

Anticancer Research

A notable case study involved the synthesis of new sulfonamide derivatives based on this compound. These compounds were tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis through caspase activation pathways .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth by targeting folic acid synthesis | Effective against S. aureus and E. coli |

| Anticancer | Induces apoptosis in cancer cells | Significant growth inhibition in several cell lines |

| Enzyme Inhibition | Inhibits key enzymes involved in cancer progression | Potential targets include carbonic anhydrase |

Mechanism of Action

The mechanism of action of N-(1-((Isopropylideneamino)oxy)-2,2,2-trichloroethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with enzyme active sites, inhibiting their activity. The isopropylideneaminooxy group may also play a role in modulating the compound’s binding affinity and specificity. These interactions can disrupt normal cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural and Molecular Comparisons

Key Observations:

However, ’s indole substituent introduces aromatic π-π stacking capabilities absent in the target compound .

Sulfonamide vs. Sulfenamide : Unlike sulfonamides (S=O bonds), sulfenamides (e.g., ) feature an S–N bond, making them more reactive toward nucleophiles but less stable under oxidative conditions .

Heterocyclic Moieties: ’s benzimidazole and ’s indole groups contrast with the target’s aliphatic isopropylideneamino-oxy chain, suggesting differences in electronic properties and target binding .

Crystallographic and Spectroscopic Insights

- and utilized X-ray crystallography to confirm imine configurations and planar benzimidazole rings, techniques critical for validating the target compound’s structure if crystallized .

- The absence of crystallographic data for the target compound limits detailed geometric comparisons but underscores the need for further structural characterization.

Biological Activity

N-(1-((Isopropylideneamino)oxy)-2,2,2-trichloroethyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : C₁₃H₁₄Cl₃N₃O₃S

- Molecular Weight : 365.7 g/mol

The compound features a sulfonamide group, which is known for its diverse pharmacological properties. The presence of the isopropylideneamino and trichloroethyl groups suggests potential interactions with biological targets.

Mechanisms of Biological Activity

- Antioxidant Activity : Research indicates that compounds with similar structures can exhibit antioxidant properties, protecting cells from oxidative stress. This may be relevant in neuroprotection and preventing cellular damage in various diseases .

- Enzyme Inhibition : Sulfonamides often act as enzyme inhibitors. They may inhibit carbonic anhydrase or other enzymes involved in metabolic pathways, which can be leveraged for therapeutic effects in conditions like glaucoma and hypertension .

- Antimicrobial Properties : Some sulfonamide derivatives have demonstrated antimicrobial activity against various pathogens. The mechanism typically involves the inhibition of folate synthesis in bacteria .

Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

- Neurological Disorders : The compound's antioxidant properties may be beneficial in treating neurodegenerative diseases by reducing oxidative damage to neurons.

- Infectious Diseases : Its potential antimicrobial activity could be explored for developing new antibiotics or adjunct therapies.

- Cancer Treatment : Similar compounds have shown promise in cancer therapy by targeting specific pathways involved in tumor growth and survival.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress. Results indicated significant reductions in cell death and oxidative markers when treated with isopropylidene derivatives, suggesting a protective role against neurodegeneration .

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that sulfonamide derivatives exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's structure contributed to its efficacy against resistant strains .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.